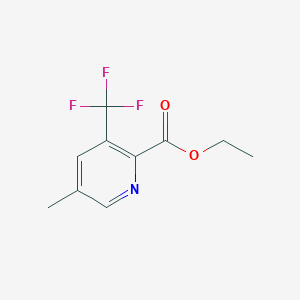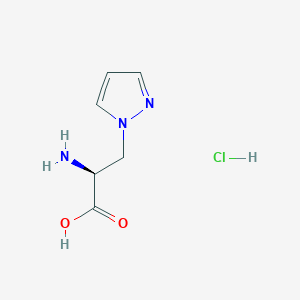
2,6-Dichloro-3-(methylamino)isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-3-(methylamino)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a methylamino group at the 3 position, and a carboxylic acid group at the 4 position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of isonicotinic acid with thionyl chloride to introduce the chlorine atoms, followed by the reaction with methylamine to introduce the methylamino group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions
2,6-Dichloro-3-(methylamino)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学研究应用
2,6-Dichloro-3-(methylamino)isonicotinic acid has several scientific research applications:
Agriculture: It is used as an elicitor to induce systemic acquired resistance in plants, helping them resist various pathogens.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds and materials.
作用机制
The mechanism by which 2,6-Dichloro-3-(methylamino)isonicotinic acid exerts its effects involves the activation of specific molecular pathways. In plants, it mimics pathogen attack, triggering the systemic acquired resistance pathway and leading to the production of defense-related proteins and metabolites . In microbial applications, it may inhibit essential enzymes or disrupt cell wall synthesis, similar to other isonicotinic acid derivatives .
相似化合物的比较
Similar Compounds
2,6-Dichloroisonicotinic acid: Lacks the methylamino group but shares similar plant defense elicitor properties.
Isonicotinic acid: The parent compound without chlorine or methylamino substitutions.
Nicotinic acid:
Uniqueness
2,6-Dichloro-3-(methylamino)isonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methylamino groups enhances its ability to interact with biological targets and makes it a versatile compound for various applications.
属性
分子式 |
C7H6Cl2N2O2 |
|---|---|
分子量 |
221.04 g/mol |
IUPAC 名称 |
2,6-dichloro-3-(methylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-10-5-3(7(12)13)2-4(8)11-6(5)9/h2,10H,1H3,(H,12,13) |
InChI 键 |
XWAYOLUNDGFJDS-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(N=C(C=C1C(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)





![3-(2-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656788.png)

